Ziritaxestat

Autotaxin Inhibition LPA 18:2 Human Plasma Assay

Ziritaxestat (GLPG1690) is a first-in-class, orally bioavailable small molecule autotaxin (ATX) inhibitor. It functions by binding to the enzyme's hydrophobic tunnel, competitively inhibiting the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic lipid mediator.

Molecular Formula C30H33FN8O2S
Molecular Weight 588.7 g/mol
CAS No. 1628260-79-6
Cat. No. B607656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiritaxestat
CAS1628260-79-6
SynonymsGLPG-1690;  GLPG 1690;  GLPG1690;  ziritaxestat.
Molecular FormulaC30H33FN8O2S
Molecular Weight588.7 g/mol
Structural Identifiers
SMILESCCC1=C(N2C=C(C=C(C2=N1)C)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F
InChIInChI=1S/C30H33FN8O2S/c1-4-24-29(35(3)30-34-27(25(14-32)42-30)20-5-7-21(31)8-6-20)39-15-22(13-19(2)28(39)33-24)37-11-9-36(10-12-37)18-26(41)38-16-23(40)17-38/h5-8,13,15,23,40H,4,9-12,16-18H2,1-3H3
InChIKeyREQQVBGILUTQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ziritaxestat: CAS 1628260-79-6 as a First-in-Class Autotaxin (ATX) Inhibitor


Ziritaxestat (GLPG1690) is a first-in-class, orally bioavailable small molecule autotaxin (ATX) inhibitor [1]. It functions by binding to the enzyme's hydrophobic tunnel, competitively inhibiting the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a pro-fibrotic lipid mediator [2]. This mechanism has been investigated in clinical trials for fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and systemic sclerosis [3].

Technical Procurement Alert: Why Ziritaxestat (CAS 1628260-79-6) Cannot Be Substituted with Other ATX Inhibitors


In procurement for research or reference standards, substituting Ziritaxestat with another autotaxin (ATX) inhibitor is not technically valid. Ziritaxestat is a 'tunnel-binding' inhibitor, which fundamentally differs in its mechanism of action from active-site-only inhibitors [1]. This results in a distinct pharmacological profile that includes its specific binding kinetics (Ki of 15 nM), unique off-target selectivity panel, and well-characterized human pharmacokinetic (PK) parameters like its 54% absolute oral bioavailability [2][3]. Using a different ATX inhibitor would introduce unverified variables into experiments, invalidating comparisons with the extensive existing literature and clinical data specifically generated for this compound.

Quantitative Differentiation Guide for Ziritaxestat (CAS 1628260-79-6): Head-to-Head Evidence Against ATX Comparators


Ziritaxestat vs. BBT-877: Comparative Potency in Human Plasma Ex Vivo

In an ex vivo enzymatic assay using human plasma, Ziritaxestat (GLPG1690) was directly compared to the ATX inhibitor BBT-877. The IC50 of Ziritaxestat for inhibiting LPA 18:2 production was measured in the range of 75–132 nM, whereas the IC50 of BBT-877 was measured as 6.5–6.9 nM [1].

Autotaxin Inhibition LPA 18:2 Human Plasma Assay Ex Vivo

Ziritaxestat vs. PF-8380: Cross-Study Comparison of Isolated Enzyme Potency

In isolated enzyme assays using human ATX, Ziritaxestat exhibits an IC50 of 131 nM and a Ki of 15 nM [1]. This potency profile differs substantially from that of PF-8380, another ATX inhibitor, which has a reported isolated enzyme IC50 of 2.8 nM [2].

Autotaxin Inhibition Isolated Enzyme Assay Biochemical Potency IC50

Ziritaxestat vs. Novel Compound 4: Cross-Study Comparison of Potency in ATX Inhibition

In a study identifying indole-based non-acidic ATX inhibitors, the potency of a novel compound (compound 4 bearing a morpholine moiety) was compared to Ziritaxestat as a positive control. The IC50 of compound 4 was 0.41 nM, while the IC50 of Ziritaxestat (GLPG1690) in the same study was 2.90 nM [1].

Autotaxin Inhibition Lead Optimization Enzyme Assay IC50

Ziritaxestat vs. Pirfenidone and Nintedanib: Clinical Efficacy in IPF Phase 3

In the Phase 3 ISABELA trials for idiopathic pulmonary fibrosis (IPF), Ziritaxestat failed to meet its primary endpoint of reducing the decline in forced vital capacity (FVC) compared to placebo [1]. Subsequent analysis confirmed that this lack of efficacy was not due to insufficient drug exposure or target engagement, as LPA C18:2 reduction in patients was comparable to that seen in healthy volunteers .

Idiopathic Pulmonary Fibrosis Phase 3 Clinical Trial Forced Vital Capacity Comparative Efficacy

Ziritaxestat vs. Placebo: Efficacy in Systemic Sclerosis Phase 2a (NOVESA)

In a 24-week, Phase 2a trial (NOVESA) in patients with early diffuse cutaneous systemic sclerosis (dcSSc), treatment with Ziritaxestat (n=21) resulted in a significantly greater reduction in the modified Rodnan skin score (mRSS) compared to placebo (n=12) [1]. The trial met its primary endpoint, indicating a potential disease-modifying effect in this specific fibrotic condition.

Systemic Sclerosis Phase 2a Clinical Trial Modified Rodnan Skin Score Antifibrotic

Ziritaxestat's Cardiac Safety Profile: hERG Channel Inhibition

Ziritaxestat was optimized to minimize off-target cardiac toxicity. In a manual patch clamp assay, it demonstrated an IC50 of 15 µM for inhibition of the hERG potassium channel . This is a key safety-related differentiation parameter.

hERG Cardiac Safety Patch Clamp Selectivity

Evidence-Based Application Scenarios for Procuring Ziritaxestat (CAS 1628260-79-6)


Use as a Reference Standard in Preclinical Models of Systemic Sclerosis (SSc)

Ziritaxestat is the optimal reference compound for validating ATX inhibition in rodent models of skin fibrosis, such as the bleomycin-induced or chronic graft-versus-host disease models [7]. Its positive outcome in the Phase 2a NOVESA trial, where it significantly reduced the modified Rodnan skin score (mRSS) versus placebo, provides a strong clinical correlate for preclinical findings . Using Ziritaxestat in these models allows researchers to benchmark the efficacy of novel ATX inhibitors against a compound with demonstrated, albeit limited, clinical activity in this specific indication.

Critical Tool Compound for Deconvoluting ATX/LPA Pathway Biology in IPF

Procuring Ziritaxestat is essential for research aimed at understanding the failure of ATX inhibition in idiopathic pulmonary fibrosis (IPF). Despite adequate pharmacokinetic exposure and robust target engagement (reduction of LPA C18:2), Ziritaxestat did not improve lung function in two large Phase 3 trials [7]. This makes it a unique and indispensable tool for investigating compensatory mechanisms or alternative pro-fibrotic pathways that may be unmasked upon ATX blockade in the lung . Researchers can use it in cell-based assays (e.g., primary human lung fibroblasts) or in vivo models of pulmonary fibrosis to probe these mechanisms.

Benchmark for Evaluating Next-Generation ATX Inhibitor Potency and Selectivity

As the first-in-class and most clinically studied ATX inhibitor, Ziritaxestat serves as a necessary benchmark for characterizing new chemical entities targeting autotaxin [7]. Its well-defined potency profile (IC50 131 nM, Ki 15 nM in biochemical assays; IC50 75-132 nM in human plasma ex vivo) and characterized selectivity panel (e.g., >100-fold selectivity over hERG with an IC50 of 15 µM) provide a baseline for comparing the activity and safety margins of novel compounds [6]. This facilitates side-by-side comparisons in the same assays, enabling accurate assessments of improvements in potency, pharmacokinetics, or selectivity.

Investigating the Pharmacological Differences Between ATX Inhibitor Binding Modes

Ziritaxestat is a 'tunnel-binding' inhibitor of autotaxin, a binding mode distinct from inhibitors that target only the active site [7]. This difference has functional consequences, as tunnel-binding inhibitors have been shown to more efficiently abrogate ATX/LPA signaling responses in primary lung fibroblasts and in vivo models . Procuring Ziritaxestat is therefore crucial for comparative pharmacology studies designed to dissect the biological impact of different ATX inhibition mechanisms.

Technical Documentation Hub

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